

# 2,4-Dichloro-6-methylbenzylamine molecular weight

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methylbenzylamine

Cat. No.: B128445

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## An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,4-Dichloro-6-methylbenzylamine

### Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloro-6-methylbenzylamine**, a substituted benzylamine derivative of significant interest in chemical synthesis and proteomics research. The document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and the structural basis for this fundamental characteristic. Furthermore, this guide explores its synthesis, potential applications in drug development, and the analytical methodologies pertinent to its characterization. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing both foundational knowledge and practical insights into the handling and utilization of this compound.

## Core Molecular and Physical Properties

The utility and reactivity of any chemical compound are fundamentally dictated by its structure and physical properties. For **2,4-Dichloro-6-methylbenzylamine**, these characteristics are pivotal for its role as a research biochemical and a building block in organic synthesis.

The molecular formula for **2,4-Dichloro-6-methylbenzylamine** is  $C_8H_9Cl_2N$ .<sup>[1][2][3][4]</sup> This formula is the basis for its molecular weight, which is a critical parameter in stoichiometric calculations for chemical reactions, preparation of solutions of known molarity, and mass

spectrometry analysis. The molecular weight is calculated by summing the atomic weights of all constituent atoms:

- Carbon (C): 8 atoms  $\times$  12.011 u = 96.088 u
- Hydrogen (H): 9 atoms  $\times$  1.008 u = 9.072 u
- Chlorine (Cl): 2 atoms  $\times$  35.453 u = 70.906 u
- Nitrogen (N): 1 atom  $\times$  14.007 u = 14.007 u

Summing these values yields a molecular weight of approximately 190.07 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	190.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Cl <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	150517-76-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	(2,4-dichloro-6-methylphenyl)methanamine	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	47 °C to 56 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	278.6 $\pm$ 35.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.270 $\pm$ 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Flash Point	122.3 °C	<a href="#">[2]</a>

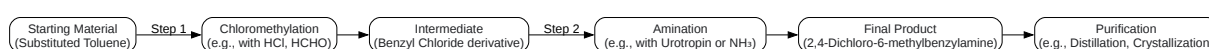
The structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an aminomethyl group, imparts specific chemical characteristics. The presence of the amine group provides a site for nucleophilic attack and salt formation, while the chlorinated aromatic ring is susceptible to further electrophilic substitution, albeit influenced by the existing directing groups.

Caption: Figure 1. Chemical structure of **2,4-Dichloro-6-methylbenzylamine**.

## Synthesis and Reactivity

While specific, peer-reviewed synthesis routes for **2,4-Dichloro-6-methylbenzylamine** are not readily available in the provided search results, a general synthetic pathway can be conceptualized based on common organic chemistry transformations for analogous compounds. A plausible approach involves the chloromethylation of a substituted toluene followed by an amination reaction. Amine compounds are crucial intermediates in organic synthesis, particularly for pharmaceuticals and fragrances.[5]

A conceptual workflow for this synthesis is outlined below.



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Caption: Figure 2. Conceptual workflow for the synthesis of substituted benzylamines.

The reactivity of this compound is largely governed by the primary amine group, which can act as a nucleophile or a base. It will readily react with electrophiles such as acyl chlorides or aldehydes. The aromatic ring's reactivity towards further substitution is influenced by the electron-withdrawing nature of the chlorine atoms and the activating, ortho-para directing methyl and aminomethyl groups.

## Applications in Research and Drug Development

**2,4-Dichloro-6-methylbenzylamine** is primarily utilized as a biochemical for research purposes, especially in the field of proteomics.[1] Its structural motifs are also of interest to medicinal chemists. Substituted benzylamines are a common scaffold in drug discovery. For instance, a structurally related compound, 2,3-dichloro- $\alpha$ -methylbenzylamine, is known to be an inhibitor of the enzyme phenylethanolamine N-methyltransferase.[6]

Potential applications include:

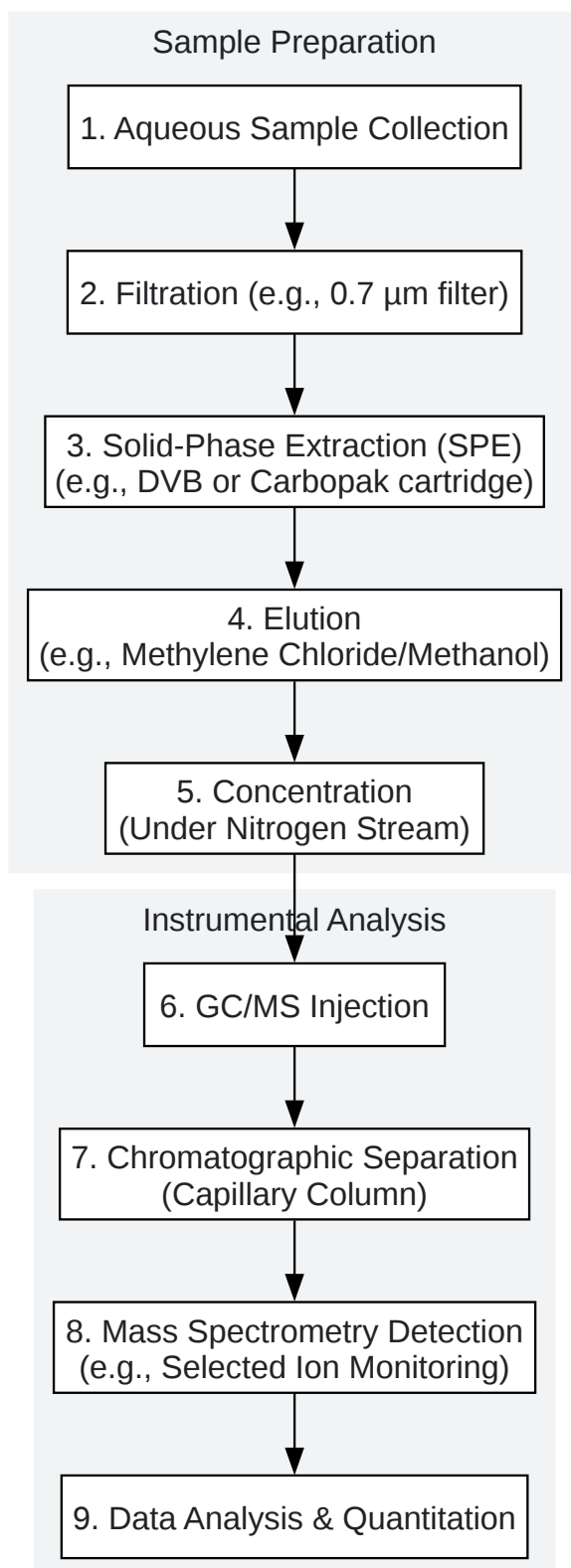
- **Building Block:** It serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.

- **Scaffold for Combinatorial Chemistry:** The amine handle allows for easy derivatization, making it a suitable candidate for inclusion in chemical libraries designed for high-throughput screening.
- **Fragment-Based Drug Discovery:** As a small molecule, it can be used to probe the binding sites of proteins and other biological targets to identify initial hits for drug development programs.

## Analytical Methodologies

The characterization and quantification of **2,4-Dichloro-6-methylbenzylamine** require robust analytical techniques. Given its aromatic and amine functionalities, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are highly effective.<sup>[7][8]</sup> These methods offer the sensitivity and selectivity needed to detect and quantify the compound in complex matrices.

A generalized workflow for the analysis of a primary aromatic amine in a water sample using Solid-Phase Extraction (SPE) followed by GC/MS is detailed below.



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Caption: Figure 3. General workflow for the analysis of aromatic amines in water.

## Experimental Protocol: General GC/MS Analysis

This protocol provides a general guideline for the qualitative and quantitative analysis of a substituted benzylamine. Instrument parameters must be optimized for the specific analyte and system.

- Sample Preparation:
  - For solid samples, perform a solvent extraction (e.g., using methylene chloride) via methods like Soxhlet extraction.<sup>[9]</sup>
  - For aqueous samples, utilize Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.<sup>[10][11]</sup> Elute the analyte from the SPE cartridge using an appropriate solvent mixture.
  - Concentrate the resulting extract to a final volume of 1 mL under a gentle stream of nitrogen.
  - Add an appropriate internal standard for accurate quantification.
- GC/MS Instrumentation:
  - Injector: Operate in splitless mode to maximize sensitivity. Set injector temperature to ~250 °C.
  - Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m in length, 0.25 mm internal diameter.
  - Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
  - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
  - Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of **2,4-Dichloro-6-methylbenzylamine**. A full scan can be used for initial identification.
- Calibration and Quantification:
  - Prepare a series of calibration standards of known concentrations bracketing the expected sample concentration.
  - Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
  - Determine the concentration in the unknown sample by interpolation from the calibration curve.

## Safety and Handling

**2,4-Dichloro-6-methylbenzylamine** is classified as a corrosive substance and is considered a Dangerous Good for transport (UN Number: UN3259, Hazard Class 8).[1][4] It is known to cause severe skin burns and eye damage.[4] The compound is also noted to be air-sensitive.[4] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this material. All work should be conducted in a well-ventilated fume hood.

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